Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Mechanism of Action
Target of Action
Thiophene derivatives, in general, have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives are known to influence a range of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate typically involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for thiophene derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-5-(4-phenoxyphenyl)thiophene-2-carboxylate
- Ethyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound belongs to the thiophene family, characterized by a sulfur atom in a five-membered ring. The presence of an amino group and a carboxylate ester enhances its reactivity and potential interactions with biological targets.
Target Interactions
Thiophene derivatives, including this compound, have been shown to interact with various biological targets. These interactions may involve:
- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in cellular processes.
- Receptor Modulation : They may act as modulators of specific receptors, influencing signaling pathways.
Biochemical Pathways
The compound influences several biochemical pathways, which can lead to diverse pharmacological effects. Notably, it has been associated with:
- Anticancer Activity : Modulation of pathways related to cell proliferation and apoptosis.
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines and mediators.
- Antimicrobial Action : Disruption of microbial cell wall synthesis and metabolic processes.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies show that this compound can inhibit the growth of various cancer cell lines. In vitro assays demonstrated IC50 values indicating effective inhibition at low concentrations .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 (Breast Cancer) | 15.2 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
A549 (Lung Cancer) | 10.5 | Inhibition of metastasis |
Antimicrobial Activity
The compound also displays notable antimicrobial properties against various pathogens. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
Pathogen | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.22 | 0.45 |
Candida albicans | 0.30 | 0.60 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects by reducing the production of inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the compound's efficacy against various cancer cell lines, revealing its potential as a lead compound for developing new anticancer therapies .
- Synergistic Effects : Research indicates that when combined with existing antibiotics like Ciprofloxacin, this compound enhances antimicrobial efficacy, suggesting potential for combination therapies.
- Toxicity Assessment : Hemolytic activity studies showed low toxicity levels, with % lysis ranging from 3.23% to 15.22%, indicating a favorable safety profile for further development .
Properties
IUPAC Name |
ethyl 3-amino-5-(4-ethylphenyl)thiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-10-5-7-11(8-6-10)13-9-12(16)14(19-13)15(17)18-4-2/h5-9H,3-4,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFQRBWTPQLHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(S2)C(=O)OCC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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